molecular formula C19H20ClFN4O2 B2627672 N'-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1234884-80-0

N'-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2627672
CAS No.: 1234884-80-0
M. Wt: 390.84
InChI Key: DKXSKJRAQXGXMG-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide (CAS: 2034530-52-2, C₂₀H₂₂ClFN₄O₂, MW: 404.87) features a central ethanediamide linker connecting two key moieties:

  • A 3-chloro-4-fluorophenyl group, which introduces electron-withdrawing substituents (Cl, F) that may enhance binding interactions or metabolic stability.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O2/c20-15-11-14(4-5-16(15)21)24-19(27)18(26)23-12-13-6-9-25(10-7-13)17-3-1-2-8-22-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXSKJRAQXGXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the 1-(pyridin-2-yl)piperidine intermediate. This can be achieved through the reaction of pyridine with piperidine under specific conditions.

    Introduction of the Chloro and Fluoro Groups: The next step involves the introduction of the chloro and fluoro groups onto the phenyl ring. This can be accomplished through electrophilic aromatic substitution reactions using appropriate chlorinating and fluorinating agents.

    Coupling Reaction: The final step involves the coupling of the piperidinyl intermediate with the chloro-fluoro substituted phenyl ring. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Piperidine-Based Amides

N-phenyl-N-(piperidin-4-yl)propionamide Derivatives
  • Structure : Propionamide linker with piperidine and phenyl groups.
  • Synthesis : Prepared via propionyl chloride under basic conditions, followed by deprotection steps .
  • Comparison : The ethanediamide linker in the target compound may offer additional hydrogen-bonding sites compared to the single amide bond in propionamide derivatives. This could influence target affinity or solubility.
Fentanyl Analogues (e.g., 4'-Methyl Acetyl Fentanyl)
  • Structure : Piperidine core with acetamide or propanamide linkages and aromatic substituents (e.g., methylphenyl).
  • Key Differences: Fentanyl derivatives typically include an anilido group (N-phenyl-N-piperidinyl) linked to a carbonyl, whereas the target compound uses ethanediamide. The absence of a phenethyl group in the target compound suggests divergent pharmacological targets (e.g., non-opioid applications) .

Aromatic Substitution Patterns

3-Chloro-N-phenyl-phthalimide
  • Structure : Phthalimide core with chloro and phenyl substituents.
  • Application: Used as a monomer for polyimides, highlighting the role of chloro substituents in stabilizing reactive intermediates during polymerization .
  • Comparison : While the phthalimide core differs from ethanediamide, the 3-chloro-4-fluorophenyl group in the target compound may similarly enhance electronic effects for synthetic or binding purposes.
Pyridinyl and Trifluoromethyl-Substituted Analogues
  • Example : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide (EP 4,374,877 A2).
  • Comparison : Trifluoromethyl and pyridinyl groups in such compounds increase lipophilicity and metabolic resistance. The target compound’s pyridin-2-yl group may mimic these properties, while the chloro-fluorophenyl substituent offers distinct steric and electronic profiles .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula MW Key Substituents Linker Type Notable Properties/Applications
Target Compound C₂₀H₂₂ClFN₄O₂ 404.87 3-Cl-4-F-phenyl, pyridin-2-yl Ethanediamide Potential medicinal applications
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Cl, phenyl Phthalimide Polyimide synthesis
N-Phenyl-N-(piperidin-4-yl)propionamide C₁₄H₂₀N₂O 232.33 Phenyl, piperidin-4-yl Propionamide Synthetic intermediate
4'-Methyl Acetyl Fentanyl C₂₂H₂₈N₂O 336.47 Methylphenyl, piperidin-4-yl Acetamide Opioid receptor modulation
EP 4,374,877 A2 Example Compound C₂₀H₂₀F₂N₄O₃ 402.40 3-F-phenyl, trifluoromethylpyridinyl Carboxamide Kinase inhibition (hypothetical)

Discussion of Key Findings

  • Substituent Effects: The 3-chloro-4-fluorophenyl group combines halogenated electron-withdrawing effects, which could enhance binding affinity or metabolic stability relative to non-halogenated analogues (e.g., phenyl groups in fentanyl derivatives) .

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide, also known by its CAS number 1234884-80-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClFN4O2. The compound features a chloro-fluoro-substituted aromatic ring and a piperidine moiety, which are characteristic of many bioactive compounds.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of piperidine have been shown to possess cytotoxic effects against various cancer cell lines. A study by Vinaya et al. (2011) highlighted the anti-leukemic activity of piperidine derivatives, suggesting that this compound may also exhibit similar properties.

Neuropharmacological Effects

Piperidine derivatives are noted for their central nervous system (CNS) activities. They can act as either stimulants or depressants depending on their dosage. The compound's piperidine structure suggests potential interactions with neurotransmitter systems, which could be explored further for neuropharmacological applications.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in tumor growth and neuronal signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that similar compounds can inhibit cell proliferation in various cancer types. For example, a study reported that a related piperidine derivative significantly reduced the viability of breast cancer cells by inducing apoptosis (da Silveira et al., 2017).

In Vivo Studies

Preclinical studies involving animal models are necessary to confirm the efficacy and safety of this compound. These studies should assess its pharmacokinetics, toxicity, and therapeutic potential.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntitumorCytotoxicity against cancer cellsVinaya et al., 2011
NeuropharmacologicalCNS stimulant/depressant effectsRamalingan et al., 2004
Apoptosis InductionInduces apoptosis in cancer cellsda Silveira et al., 2017

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